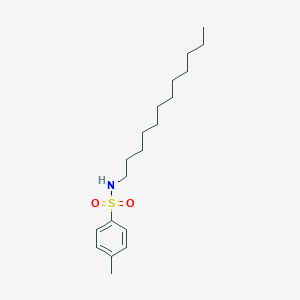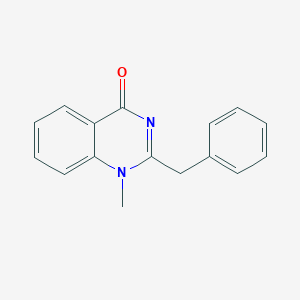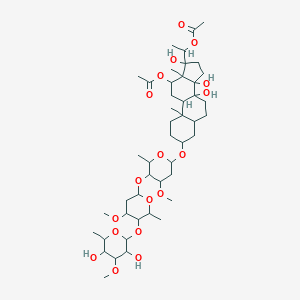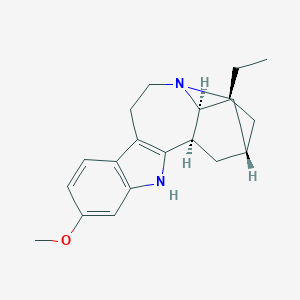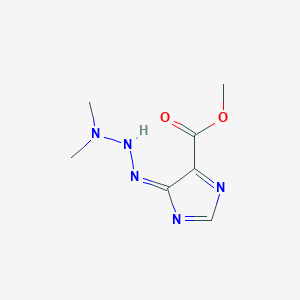![molecular formula C9H7Cl2N3S B162060 [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 133767-88-1](/img/structure/B162060.png)
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a thiazole derivative and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The compound has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine may have biochemical and physiological effects on the body. The compound has been reported to induce oxidative stress in cancer cells, leading to their death. The compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is its potential use as a diagnostic agent for cancer. The compound has also been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for drug development. However, the compound has limitations in terms of its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential use as a diagnostic agent for cancer. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Additionally, the compound's potential toxicity should be thoroughly investigated to determine its safety for human use.
Conclusion
In conclusion, [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through various methods and has been extensively studied for its potential use in medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities and may have biochemical and physiological effects on the body. However, further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential toxicity.
Métodos De Síntesis
The synthesis of [4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been reported through various methods. One of the commonly used methods is the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate in the presence of a base. Another method involves the reaction of 2,4-dichlorophenyl isothiocyanate with thiosemicarbazide in ethanol. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of the compound is in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, antibacterial, antifungal, and antiviral activities. The compound has also been studied for its potential use as a diagnostic agent for cancer.
Propiedades
Número CAS |
133767-88-1 |
|---|---|
Nombre del producto |
[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
Fórmula molecular |
C9H7Cl2N3S |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C9H7Cl2N3S/c10-5-1-2-6(7(11)3-5)8-4-15-9(13-8)14-12/h1-4H,12H2,(H,13,14) |
Clave InChI |
VCZVBNAXAMWPLR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NN |
Sinónimos |
4-(2,4-DICHLOROPHENYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



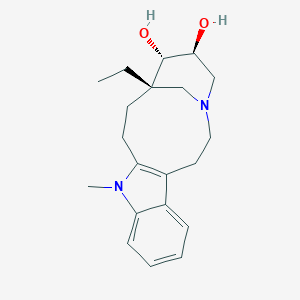
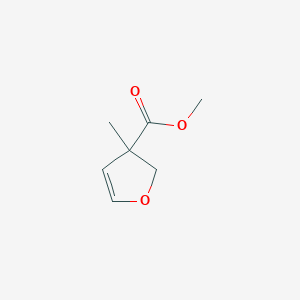
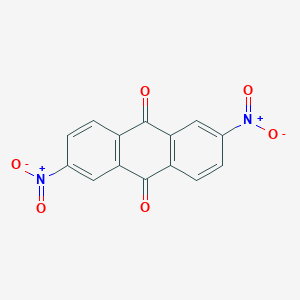
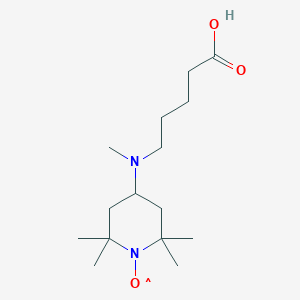
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
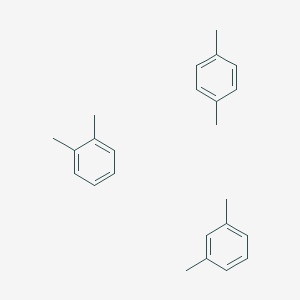
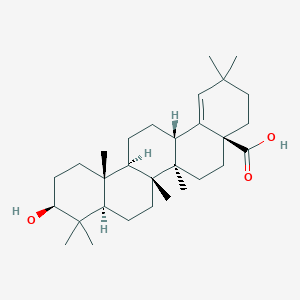
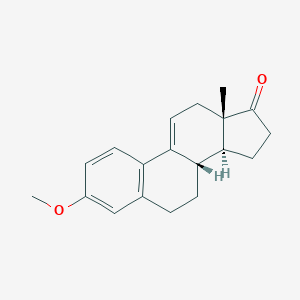
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
